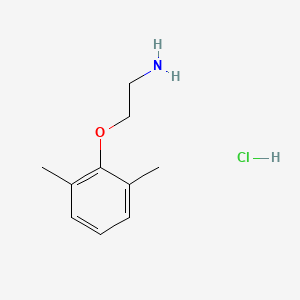

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2,6-dimethylphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving proteomics and enzyme interactions. In medicine, it is used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride can be compared with other similar compounds such as:

- 2-(3,5-Dimethylphenoxy)ethanamine

- 2-(4-Isopropylphenoxy)ethanamine

- 1-(2,5-Dimethylphenyl)ethanamine These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities .

Biological Activity

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride, also known by its CAS number 313527-92-3, is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H16ClNO

- Molecular Weight : Approximately 201.69 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially modulating their activity. Preliminary studies suggest that it may bind to sodium channels and influence their conductance properties, similar to other phenoxyalkylamines .

Anticonvulsant Properties

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study evaluated a series of N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols for their anticonvulsant activity, revealing that modifications in the phenyl ring significantly influenced efficacy .

Case Studies

-

Sodium Channel Modulation :

- A study on mexiletine and its analogs (including compounds like Me5) demonstrated that modifications at the chiral carbon could alter the blocking properties of muscle sodium channels. The presence of 10 μM Me5 reduced sodium current amplitude by approximately 30% at a frequency of 0.3 Hz, indicating a significant modulatory effect on ion channel dynamics .

-

In Vitro Pharmacological Models :

- In experiments using rat skeletal muscle fibers, the impact of Me5 on sodium currents was assessed in the presence of sea anemone toxin II (ATX), which impairs sodium channel inactivation. The results showed that Me5 altered the decay kinetics of sodium currents, suggesting potential therapeutic applications in conditions involving sodium channel dysfunction .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H16ClNO | Dimethyl substitution on the phenyl ring |

| 2-(4-Methylphenoxy)ethanamine hydrochloride | C10H15ClN | Para-methyl substitution on the phenyl ring |

| 2-(3-Chlorophenoxy)ethanamine hydrochloride | C10H14ClN | Chlorine substituent on the phenyl ring |

| 4-(2-Aminoethyl)phenol hydrochloride | C8H12ClN | Simpler structure lacking dimethyl substitution |

Research Findings

The compound's interaction with biological targets has been explored through various assays:

- Binding Affinity Studies : Virtual screening techniques have been employed to analyze the binding affinity of this compound against various target proteins. Results indicate promising interactions that warrant further investigation.

- Enzyme Interaction Studies : Initial findings suggest that this compound may influence enzyme activities involved in metabolic pathways, although specific targets remain to be conclusively identified.

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(2)10(8)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGRMVYRNGLOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313527-92-3 |

Source

|

| Record name | 2-(2-aminoethoxy)-1,3-dimethylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.